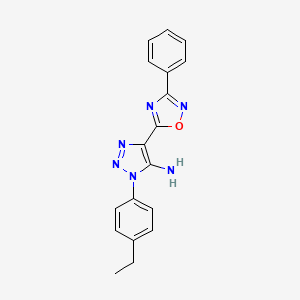![molecular formula C11H11FN2OS B2774294 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-fluoropyridin-3-yl)methanone CAS No. 2034295-97-9](/img/structure/B2774294.png)
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-fluoropyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-fluoropyridin-3-yl)methanone, also known as AZD7594, is a novel compound that has been synthesized for potential use in scientific research. It belongs to the class of bicyclic compounds and has a molecular weight of 331.4 g/mol.
Applications De Recherche Scientifique
Synthesis and Characterization
Novel methodologies in the synthesis of azabicyclic compounds have been explored, demonstrating the versatility of these structures in organic synthesis. For instance, research on the stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes showcases the potential for creating diverse functionalized compounds through rearrangements initiated by Selectfluor and Deoxo-Fluor (Krow et al., 2004). Another study highlights the synthesis of 5(6)-anti-Substituted-2-azabicyclo[2.1.1]hexanes, further illustrating the potential for nucleophilic displacement in creating diverse functionalized azabicyclic compounds (Krow et al., 2009).
Antibacterial Applications
The antibacterial spectrum of β-lactams has been extended through the use of β-lactamase inhibitors like CP-45,899, showcasing the role of azabicyclic structures in enhancing the efficacy of antibiotic therapies (English et al., 1978). Additionally, the synthesis and antibacterial activity of thiazolopyrazine-incorporated tetracyclic quinolone antibacterials demonstrate the integration of azabicyclic and heterocyclic components to target resistant bacterial strains (Inoue et al., 1994).
Drug Design and Synthesis
The synthesis of novel 2-Thia-5-azabicyclo[2.2.1]heptan-3-one derivatives from trans-4-hydroxy-L-proline showcases the creative approaches in drug design and synthesis, emphasizing the role of azabicyclic structures in medicinal chemistry (Yuan Zhe-dong, 2013).
Propriétés
IUPAC Name |
(5-fluoropyridin-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2OS/c12-8-1-7(3-13-4-8)11(15)14-5-10-2-9(14)6-16-10/h1,3-4,9-10H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKBOOZAIUJXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=CC(=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-fluoropyridin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide](/img/structure/B2774212.png)


![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2774218.png)
![2-[(4-Methyl-2-nitroanilino)methylene]malononitrile](/img/structure/B2774220.png)

![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2774224.png)


![N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2774230.png)


methanone](/img/structure/B2774234.png)